Aspinonene

Descripción general

Descripción

Multifunctional fungal secondary metabolite. Related to aspyrone.

Aspinonene is a natural product found in Aspergillus ostianus and Aspergillus ochraceus with data available.

Aplicaciones Científicas De Investigación

Aspinonene as a Building Block for Synthesis : A study by Fuchser et al. (1994) discovered this compound, a new C9 epoxide, in the culture broth of Aspergillus ochraceus. Due to its diverse functional groups and neighboring centers of chirality, this compound is considered suitable as a secondary metabolite for synthesis applications (Fuchser, Grabley, Noltemeyer, Philipps, Thiericke, & Zeeck, 1994).

Identification of New Pentaketides Related to this compound : Kito et al. (2007) isolated new pentaketides related to this compound from a marine-derived fungus, Aspergillus ostianus. These compounds, including aspinotriols A and B and aspinonediol, were found along with this compound, demonstrating the compound's relevance in marine fungal chemistry (Kito, Ookura, Yoshida, Namikoshi, Ooi, & Kusumi, 2007).

Biosynthesis Study of this compound : Fuchser et al. (1995) conducted feeding experiments with labeled acetates and oxygen to evaluate the biosynthesis of this compound in Aspergillus ochraceus. The study revealed a close relationship between this compound and aspyrone, providing insights into the biosynthetic pathways of these compounds (Fuchser, Thiericke, & Zeeck, 1995).

Discovery of Aspinolides and this compound/Aspyrone Co-Metabolites : In a separate study, Fuchser and Zeeck (1997) identified new 10-membered lactones, named aspinolides A-C, and co-metabolites of this compound/aspyrone. This study expanded the understanding of the chemical diversity and biosynthetic pathways of compounds produced by Aspergillus ochraceus (Fuchser & Zeeck, 1997).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Aspinonene is a polyketide compound produced by the fungus Aspergillus ochraceus

Mode of Action

It’s known that this compound is structurally related to aspyrone , and both are thought to be derived from a common pentaketide intermediate . This suggests that this compound might interact with its targets in a similar manner to Aspyrone. Aspyrone is known to exhibit strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism , which suggests that this compound might also interact with these receptors.

Biochemical Pathways

The biosynthesis of this compound involves a rearrangement reaction of a pentaketide intermediate . This intermediate can either be oxidized to form Aspyrone or reduced to form this compound . Both pathways were found to be active in Aspergillus ochraceus, and could be directed towards Aspyrone by using increased dissolved oxygen concentrations during fermentation .

Pharmacokinetics

They are typically metabolized by liver enzymes and excreted in the bile or urine .

Result of Action

This compound and related compounds have been found to inhibit human cancer cell lines, K562, HL-60, HeLa, and BGC-823, to varying extents . This suggests that this compound might exert its effects by inducing cytotoxicity in cancer cells.

Action Environment

The production of this compound can be influenced by environmental factors. For instance, the biosynthesis of this compound can be directed towards Aspyrone by increasing the dissolved oxygen concentrations during fermentation . This suggests that the action, efficacy, and stability of this compound might also be influenced by environmental conditions, although specific studies on this topic are lacking.

Análisis Bioquímico

Biochemical Properties

Aspinonene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the biosynthesis of other secondary metabolites . For instance, feeding experiments with labeled acetates have shown that this compound is closely related to aspyrone, another secondary metabolite produced by Aspergillus ochraceus . The interactions between this compound and these enzymes are crucial for its biosynthesis and subsequent biochemical activities.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been observed to display mild inhibitory properties against methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, this compound influences cell function by affecting cell signaling pathways and gene expression. For example, it has been shown to inhibit the colony formation of certain cancer cells, indicating its potential cytotoxic activity . These effects highlight the compound’s potential as an antimicrobial and anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, it has been shown to interact with fungal Cyp51 and bacterial DNA gyrase, suggesting its potential as an antimicrobial agent . These interactions result in changes in gene expression and cellular metabolism, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of other bioactive metabolites

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and inhibition of cell proliferation . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of secondary metabolites . It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds . For instance, the biosynthesis of this compound involves a rearrangement reaction of a pentaketide intermediate, leading to the formation of aspyrone and other related compounds

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with efflux transporters, such as ABCG2, which restrict its distribution into certain organs . These interactions influence the compound’s localization and accumulation within cells, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular components . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles

Propiedades

IUPAC Name |

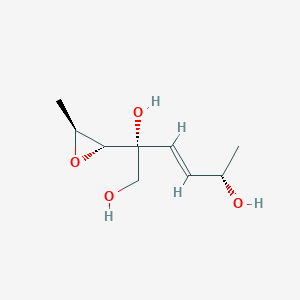

(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/b4-3+/t6-,7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCYAEKEHIEQHD-SVQZIREZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(CO)(C=CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)[C@](CO)(/C=C/[C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849597 | |

| Record name | (3E,7S)-6,7-anhydro-1,3,4-trideoxy-5-C-(hydroxymethyl)-7-methyl-D-ribo-hept-3-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157676-96-5 | |

| Record name | (3E,7S)-6,7-anhydro-1,3,4-trideoxy-5-C-(hydroxymethyl)-7-methyl-D-ribo-hept-3-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Aspinonene and where is it found?

A1: this compound is a naturally occurring compound produced by certain fungal species, notably Aspergillus ochraceus [, ]. It is a C9 epoxide characterized by its multifunctional structure, containing a ketone, an epoxide, and a hydroxyl group [].

Q2: How is this compound biosynthesized?

A2: this compound's biosynthesis is closely related to another fungal metabolite, Aspyrone []. Research suggests that both compounds originate from a common pentaketide precursor. Feeding experiments with labeled acetates and oxygen revealed that a rearrangement of this pentaketide intermediate leads to a hypothetical bisepoxide []. This bisepoxide can be either oxidized to yield Aspyrone or reduced to form this compound []. Interestingly, Aspergillus ochraceus possesses both pathways and the production of Aspyrone can be favored under increased oxygen concentrations during fermentation [].

Q3: What are the structural characteristics of this compound?

A3: this compound possesses a unique structure containing multiple functional groups.

- Molecular Formula: C9H12O3 []

- Structure: A nine-carbon molecule featuring an epoxide ring, a ketone group, and a hydroxyl group []. The stereochemistry at the C-2 position has been determined through esterification studies with chiral acids [].

- Spectroscopic Data: The structure of this compound has been elucidated using spectroscopic techniques, including NMR and X-ray analysis of its dibromobenzoate derivative [].

Q4: Has this compound been chemically synthesized?

A4: Yes, a stereoselective total synthesis of (–)-Aspinolide B, a related compound produced alongside this compound by Aspergillus ochraceus, has been achieved []. This synthesis utilizes (R)-2,3-O-isopropylideneglyceraldehyde and propylene oxide as starting materials, showcasing the potential for chemical synthesis of this compound and its analogs [].

Q5: What is the significance of this compound's multifunctional structure?

A5: The presence of multiple functional groups (epoxide, ketone, hydroxyl) in this compound makes it an attractive building block for chemical synthesis []. Its structural complexity and the presence of neighboring chiral centers offer possibilities for derivatization and the creation of new molecules with potentially useful biological activities.

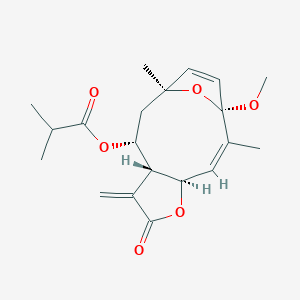

Q6: Are there any known derivatives or analogs of this compound?

A6: Yes, several related compounds have been isolated alongside this compound, particularly from Aspergillus ochraceus. These include Aspinolides A-C, trienediol, isothis compound, dihydroaspyrone, and dienetriol []. Additionally, research on the marine fungus Aspergillus ostianus has yielded new this compound-related pentaketides, namely Aspinotriols A and B, and Aspinonediol []. These discoveries highlight the structural diversity possible within this class of fungal metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![α-Hydroxy-4-methyl-α-phenylbenzeneacetic acid 2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl ester](/img/no-structure.png)

![tert-butyl N-[6-[[(2S)-pyrrolidine-2-carbonyl]amino]hexyl]carbamate](/img/structure/B1181402.png)

![5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-](/img/structure/B1181417.png)